

Definitive Guide: Structure-Activity Relationship (SAR) of 7-Azaspiro[3.5]nonane Analogs

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Compound of Interest

Compound Name: 7-ethyl-1-azaspiro[3.5]nonane

CAS No.: 1488282-21-8

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Executive Summary: The Spirocyclic Privilege

In the modern medicinal chemistry landscape, the "escape from flatland" is not merely a trend but a necessity for improving clinical success rates. The 7-azaspiro[3.5]nonane scaffold represents a critical bioisostere of the ubiquitous piperidine ring.^[1] Unlike flat aromatic or simple monocyclic systems, this spirocyclic scaffold introduces inherent three-dimensionality (high Fsp³ score), altering physicochemical properties without significantly increasing molecular weight.^[1]

This guide provides a technical deep-dive into the SAR of 7-azaspiro[3.5]nonane, contrasting it with traditional analogs (piperidine, azetidine) and alternative spirocycles (e.g., 1-azaspiro[4.4]nonane).^[1] It focuses on its application in GPR119 agonism and SARS-CoV-2 3CL protease inhibition, supported by rigorous experimental frameworks.^[1]

Comparative Profiling: Physicochemical & Vector Analysis^[1]

The primary utility of the 7-azaspiro[3.5]nonane scaffold lies in its ability to modulate basicity and lipophilicity while restricting conformational flexibility.^[1]

Head-to-Head Comparison

The following table contrasts the 7-azaspiro[3.5]nonane core with its direct structural competitors. Note the distinct shift in pKa and Lipophilicity Efficiency (LipE) potential.^[1]

Property	Piperidine (Baseline)	7-Azaspiro[3.5]nonane	1-Azaspiro[4.4]nonane	Implication for SAR
Structure	Monocyclic (Flexible)	Spirocyclic (Rigid, [3.5] system)	Spirocyclic (Rigid, [4.4] system)	7-aza[3.5] offers unique exit vectors.[1][2][3]
Fsp ³ Score	~0.83 (if unsubstituted)	1.00	1.00	Higher Fsp ³ correlates with better solubility and lower promiscuity.[1]
Predicted pKa	~11.2	~10.5	~11.2	Lower pKa of 7-aza[3.5] improves membrane permeability and reduces hERG liability.[1]
Predicted LogP	~1.1	~1.8	~1.9	7-aza[3.5] balances lipophilicity; often lowers LogD when substituted compared to aromatic analogs.[1]
Solubility (aq)	Miscible	~15.5 g/L	~10.3 g/L	Superior solubility profile compared to the [4.4] isomer.[1]
Metabolic Stability	Low to Moderate	High	High	Quaternary spiro-carbon blocks oxidative metabolism at

the alpha-
position.[1]

Vector Analysis & Bioisosterism

Replacing a piperidine with 7-azaspiro[3.5]nonane does not just change properties; it changes the spatial orientation of substituents.[1]

- Piperidine: Exists in a chair conformation; substituents can be axial or equatorial, leading to conformational averaging.[1]
- 7-Azaspiro[3.5]nonane: The four-membered ring forces a rigid, perpendicular orientation relative to the six-membered ring.[1] This "locks" substituents into specific vectors, often enhancing selectivity by avoiding off-target clashes (e.g., reducing hERG binding).[1]

Deep Dive SAR Case Studies

Case Study A: GPR119 Agonists (Metabolic Disease)

Context: GPR119 is a GPCR target for type 2 diabetes.[1][2] Agonists stimulate glucose-dependent insulin secretion.[1][2] The Challenge: Early piperidine-based agonists suffered from poor metabolic stability and high lipophilicity.[1] The Solution: Introduction of the 7-azaspiro[3.5]nonane scaffold.[1][2][3][4][5][6][7]

- SAR Logic:
 - N-Capping (Piperidine Nitrogen): In the 7-azaspiro[3.5] series, the nitrogen on the 6-membered ring (position 7) is typically functionalized with carbamates or pyrimidines.[1] Optimization here drives potency.[1][6]
 - Aryl Group (Spiro Carbon): Substituents on the 3-position (the 4-membered ring) extend into a distinct hydrophobic pocket.[1]
 - Outcome: Compound 54g (referenced in literature) demonstrated that this scaffold maintained potency while significantly improving the pharmacokinetic (PK) profile compared to flexible analogs.[1] The rigid spiro-core prevented rapid metabolic clearance common to the piperidine variants.[1]

Case Study B: SARS-CoV-2 3CL Protease Inhibitors

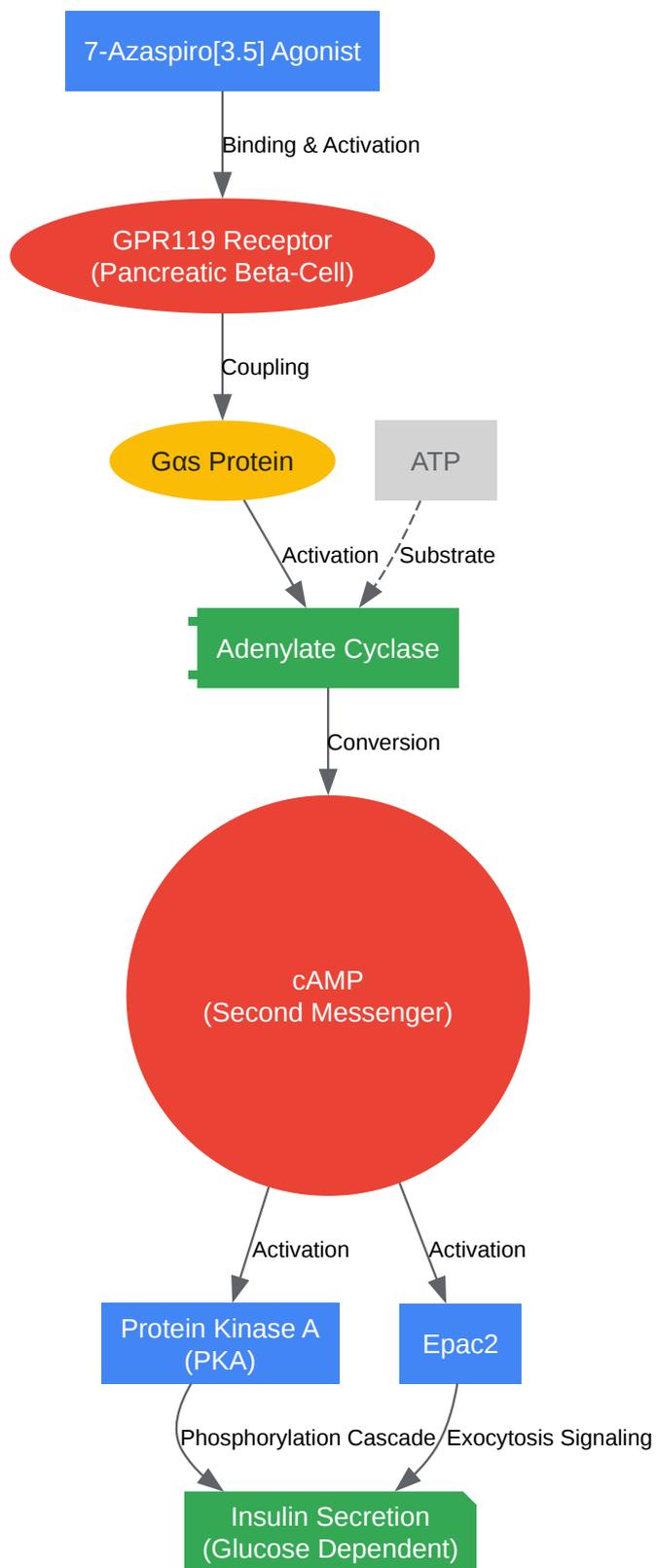
Context: The 3CL main protease (Mpro) is essential for viral replication.^[1] Mechanism: Inhibitors bind to the S1, S2, and S4 subsites of the enzyme. SAR Insight:

- Size Matters: While smaller azaspiro[3.3]heptanes were tested, the 7-azaspiro[3.5]nonane analogs proved superior.^[1]
- The "Locking" Effect: The extended length of the [3.5] system allows the inhibitor to reach deep into the hydrophobic cleft of the S4 subsite.^{[1][5]} This interaction "locks" the inhibitor in a stable conformation, precluding the entropic penalty observed with smaller or more flexible scaffolds.
- Selectivity: The specific geometry of the [3.5] spirocycle minimizes clashes with the protein backbone while maximizing van der Waals contacts in the S4 pocket.

Visualizing the Logic

Diagram 1: GPR119 Signaling Pathway

Understanding the downstream effects of the SAR optimization.

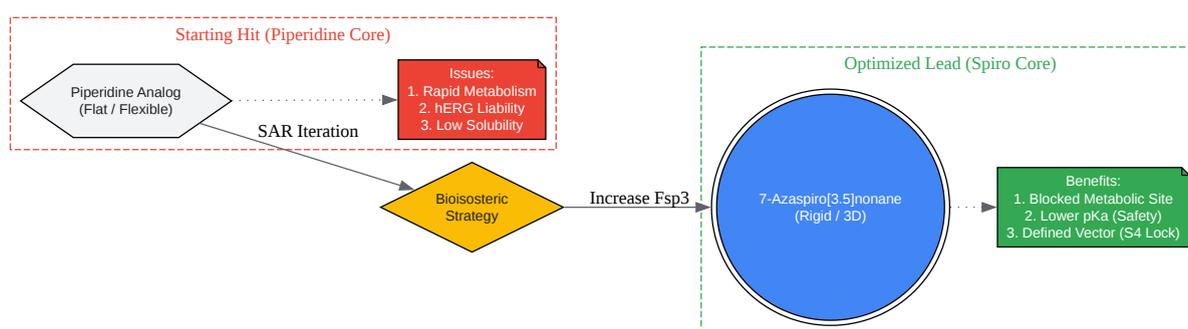


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Caption: GPR119 signaling cascade activated by 7-azaspiro[3.5]nonane agonists, leading to insulin secretion.[1][2]

Diagram 2: Scaffold Selection & Bioisosteric Logic

Why choose 7-azaspiro[3.5]nonane over piperidine?



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Caption: Decision tree for bioisosteric replacement of piperidine with 7-azaspiro[3.5]nonane to resolve ADME liabilities.

Experimental Protocols (Self-Validating Systems)

To ensure data integrity, the following protocols include specific validation checkpoints.

Protocol 1: Microsomal Metabolic Stability Assay

Objective: Determine the intrinsic clearance (

) of 7-azaspiro[3.5]nonane analogs compared to piperidine controls.

- Preparation:

- Prepare 10 mM stock solutions of test compounds and controls (Verapamil - high clearance; Warfarin - low clearance) in DMSO.
- Dilute to 1 μ M working concentration in phosphate buffer (pH 7.4).
- Incubation:
 - Pre-incubate liver microsomes (human/rat, 0.5 mg/mL protein) at 37°C for 5 mins.
 - Start Reaction: Add NADPH-regenerating system (MgCl₂, Glucose-6-phosphate, G6PDH, NADP+).[1]
 - Timepoints: Sample at 0, 5, 15, 30, and 60 minutes.
- Quenching & Analysis:
 - Quench with ice-cold Acetonitrile containing Internal Standard (e.g., Tolbutamide).[1]
 - Centrifuge (4000 rpm, 20 min) and analyze supernatant via LC-MS/MS.
- Self-Validation Checkpoints (Pass/Fail):
 - T0 Stability: T0 peak area must be within $\pm 15\%$ of a "no-microsome" control.
 - Control Clearance: Verapamil

must fall within 2 SD of historical lab mean.
 - Mass Balance: If clearance is low, check for non-specific binding or chemical instability by incubating without NADPH for 60 mins.

Protocol 2: High-Throughput LogD Determination (Shake-Flask Variant)

Objective: Verify the lipophilicity shift (approx. LogD 1.8) predicted for the spiro-scaffold.[1][8]

- System: Octanol / Phosphate Buffer (pH 7.4).
- Method:

- Dissolve compound in octanol-saturated buffer.
- Add buffer-saturated octanol.[1]
- Shake for 1 hour; centrifuge to separate phases.
- Quantification:
 - Measure UV absorbance or LC-MS peak area in both phases.[1]
- Self-Validation Checkpoints:
 - Recovery: Total mass (Phase A + Phase B) must be >90% of input.[1]
 - QC Standard: Run Propranolol (LogD ~1.2) and Ketoconazole (LogD ~3.[1]8) in parallel. Results must be within ± 0.3 log units of literature values.

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